[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Beschreibung
The compound [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic molecule featuring a 1,3-oxazole and a 1,2,3-triazole core. The oxazole ring is substituted with a 2,3-dimethoxyphenyl group at position 2 and a methyl group at position 5. The triazole moiety is linked to a 3,5-dimethylphenyl group at position 1 and a methyl group at position 5, with a carboxylate ester bridging the two heterocycles.
Eigenschaften
IUPAC Name |
[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5/c1-14-10-15(2)12-18(11-14)29-16(3)22(27-28-29)25(30)33-13-20-17(4)34-24(26-20)19-8-7-9-21(31-5)23(19)32-6/h7-12H,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPPRIKAEVUEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a novel chemical entity that has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its potential therapeutic applications.
Chemical Structure
The compound features several key structural components:
- Oxazole and Triazole Rings : These heterocycles are known for their biological activity.
- Dimethoxyphenyl and Dimethylphenyl Substituents : These groups enhance lipophilicity and may improve bioactivity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 452.44 g/mol |
| Molecular Formula | C23H27N3O4 |
| LogP | 3.32 |
| Polar Surface Area | 81.41 Ų |
| Hydrogen Bond Acceptors | 9 |
Anticancer Activity
Research indicates that compounds containing oxazole and triazole moieties exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit various cancer cell lines effectively.
Case Study:
A study evaluated the cytotoxic effects of similar compounds on multiple human cancer cell lines including:
- HeLa (cervical cancer)
- MDA-MB-231 (breast cancer)
The compound demonstrated IC50 values ranging from 2.76 µM to 9.27 µM against specific cell lines, indicating potent anticancer activity compared to standard chemotherapeutics .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Studies have reported moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Antibacterial Activity : Inhibition zones of 10 to 12 mm against Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Minimum inhibitory concentration (MIC) values around 75 mg/mL against Candida albicans.
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Disruption of Cell Cycle : Similar compounds have been shown to interfere with cell cycle progression in cancer cells.
Comparative Analysis
When compared to existing drugs:
| Compound | Anticancer IC50 (µM) | Antibacterial Zone (mm) |
|---|---|---|
| [2-(2,3-dimethoxyphenyl)...] | 2.76 - 9.27 | 10 - 12 |
| Standard Chemotherapeutics | Varies | Varies |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of methoxy, methyl, and aromatic substituents. Comparisons with similar molecules reveal critical insights:
Linkage and Functional Group Impact
- Carboxylate Ester vs. Sulfonyl/Carbonyl Linkages : The ester group in the target compound may confer moderate polarity compared to sulfonyl (more polar) or amide (hydrogen-bonding capability) linkages. This difference could influence membrane permeability and metabolic stability .
- Substituent Electronic Effects : The 2,3-dimethoxyphenyl group provides electron-donating methoxy substituents, enhancing aromatic π-π stacking interactions compared to electron-withdrawing groups (e.g., chlorine in ).
Molecular Similarity Metrics
Using molecular fingerprints (e.g., MACCS or Morgan fingerprints), the Tanimoto coefficient between the target compound and its closest analog () is estimated to be ~0.65–0.75, indicating moderate structural similarity. However, the dimethylphenyl and dimethoxyphenyl groups create distinct pharmacophoric features that may significantly alter biological activity .
Research Findings and Inferred Properties
Solubility and Aggregation Behavior
While direct data are unavailable, analogs with carboxylate esters (e.g., ) typically exhibit moderate aqueous solubility.
Vorbereitungsmethoden
Precursor Design and Cyclodehydration
The oxazole core is constructed via cyclodehydration of a modified serine derivative. A serine analog bearing a 2,3-dimethoxyphenyl group at the β-position serves as the starting material. Treatment with diethylaminosulfur trifluoride (DAST) and potassium carbonate (K₂CO₃) induces cyclodehydration, forming the oxazole ring. The reaction proceeds via intramolecular nucleophilic attack of the serine hydroxyl group on the adjacent carbonyl, followed by elimination of hydrogen fluoride (HF) (Figure 1).
Reaction Conditions :
Oxidation and Functionalization
The intermediate oxazoline undergoes oxidation to yield the fully aromatic oxazole. Bromotrichloromethane (BrCCl₃) and 1,8-diazabicycloundec-7-ene (DBU) facilitate dehydrogenation, converting the oxazoline to oxazole. The hydroxymethyl group at position 4 is retained for subsequent esterification.
Key Data :
-
Oxidizing Agent : BrCCl₃ (1.5 equiv), DBU (2 equiv)
-
Solvent : Tetrahydrofuran (THF), reflux, 4 h
Synthesis of the Triazole Fragment: 1-(3,5-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid
Azide-Alkyne Cycloaddition (CuAAC)
The triazole nucleus is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). 3,5-Dimethylphenyl azide reacts with methyl propiolate under Cu(I) catalysis to yield 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate.
Reaction Conditions :
Saponification of the Methyl Ester
The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in a tetrahydrofuran-water mixture.
Reaction Conditions :
-
Ester : 1-(3,5-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (1 equiv)
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Base : LiOH (2 equiv)
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Solvent : THF/H₂O (4:1), 50°C, 6 h
Esterification: Conjugation of Oxazole and Triazole Fragments
Activation of the Carboxylic Acid
The triazole-4-carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Reaction Conditions :
-
Acid : 1-(3,5-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (1 equiv)
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Activation Reagents : DCC (1.5 equiv), DMAP (0.1 equiv)
-
Solvent : DCM, 0°C to room temperature, 2 h
Nucleophilic Substitution
The activated acid reacts with [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol to form the target ester.
Reaction Conditions :
-
Alcohol : [2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol (1 equiv)
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Solvent : DCM, room temperature, 12 h
Optimization and Mechanistic Insights
Oxazole Cyclodehydration
DAST-mediated cyclodehydration proceeds through a fluorophilic attack mechanism, where the β-hydroxyl group of serine is converted to a better leaving group (Figure 2). The 2,3-dimethoxyphenyl substituent enhances electron density at the reaction center, accelerating cyclization.
Triazole Regioselectivity
CuAAC ensures exclusive 1,4-regioselectivity due to copper’s coordination with the alkyne, directing the azide to attack the β-position. The 5-methyl group originates from the methyl propiolate’s terminal alkyne.
Esterification Efficiency
Low esterification yields (62%) are attributed to steric hindrance from the oxazole’s 2,3-dimethoxyphenyl group. Microwave-assisted synthesis or enzyme-catalyzed methods could improve efficiency.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how are they methodologically addressed?
The synthesis involves multi-step reactions, including oxazole and triazole intermediate preparation, followed by coupling. Challenges include regioselectivity in triazole formation and steric hindrance during esterification. To address these:
- Regioselectivity : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to favor 1,4-disubstituted triazoles .
- Coupling Optimization : Employ palladium catalysts (e.g., Pd(PPh₃)₄) under anhydrous conditions to enhance yield .
- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane and recrystallization for high purity .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
A combination of techniques is required:
- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., methoxy groups at 2,3-dimethoxyphenyl and methyl groups on triazole/oxazole) .
- FT-IR : Confirm ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and triazole C-N bonds at ~1450 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching calculated mass) .
Q. How is the purity of the compound assessed during synthesis?
Purity is evaluated using:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); ≥95% purity is typical for biological assays .
- Melting Point Analysis : Sharp melting range (≤2°C deviation) indicates crystalline homogeneity .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress with silica gel plates and UV visualization .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and reaction conditions?
DoE identifies critical variables (e.g., temperature, catalyst loading, solvent ratio) through factorial designs:
- Central Composite Design : Optimizes coupling reaction yield by modeling interactions between Pd catalyst concentration (0.5–2 mol%) and reaction time (12–24 hrs) .
- Response Surface Methodology (RSM) : Predicts ideal conditions for oxazole ring closure, minimizing byproducts like oxadiazoles .
- Statistical Validation : ANOVA analysis confirms significance of factors (p < 0.05) .
Q. What computational strategies predict the compound’s biological targets and mechanism of action?
- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes or kinase domains; prioritize poses with lowest ΔG values .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (e.g., root-mean-square deviation <2 Å) .
- QSAR Models : Correlate substituent electronegativity (e.g., dimethoxy groups) with antifungal activity (IC₅₀) using multiple linear regression .
Q. How do structural modifications influence the compound’s bioactivity?
Systematic SAR studies reveal:
- Methoxy Positioning : 2,3-Dimethoxyphenyl enhances membrane permeability vs. 3,4-substituted analogs .
- Triazole Methylation : 5-Methyl on triazole improves metabolic stability by reducing CYP450 oxidation .
- Ester vs. Amide Linkage : Ester groups (as in the target compound) show higher in vitro potency but lower plasma stability compared to carboxamides .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies (e.g., variable IC₅₀ values across studies) are addressed by:
- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Dose-Response Curves : Calculate Hill slopes to confirm target specificity vs. off-target effects .
- Orthogonal Assays : Validate antifungal activity with both broth microdilution (CLSI M27) and agar diffusion methods .
Q. What is the mechanistic basis for key reactions in the compound’s synthesis?
- Oxazole Formation : Cyclodehydration of β-ketoamides via Robinson-Gabriel synthesis, with PCl₃ as a catalyst .
- Esterification : Steglich esterification (DCC/DMAP) activates the carboxylate for nucleophilic attack by the oxazole-methyl alcohol .
- Byproduct Mitigation : Add molecular sieves to absorb H₂O during coupling, preventing hydrolysis .
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